N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylamino group, a difluoromethoxy group, and a triazole ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,2,4-triazole ring.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction, often using difluoromethyl ether as the reagent.
Acetylation: The acetylamino group is introduced via an acetylation reaction, typically using acetic anhydride in the presence of a base such as pyridine.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorine substitution.
Perfluorooctanoic acid (PFOA): A per- and polyfluoroalkyl substance (PFAS) with similar fluorine-containing groups.
Uniqueness
N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide stands out due to its combination of an acetylamino group, a difluoromethoxy group, and a triazole ring, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H15F2N5O3 |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H15F2N5O3/c1-11(26)22-12-2-4-13(5-3-12)23-17(27)16-21-10-25(24-16)14-6-8-15(9-7-14)28-18(19)20/h2-10,18H,1H3,(H,22,26)(H,23,27) |
InChI Key |
ROUJOHLQXPCGMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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